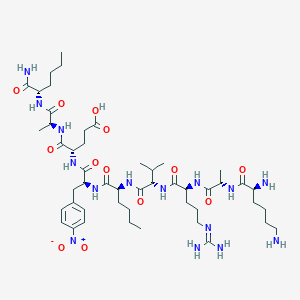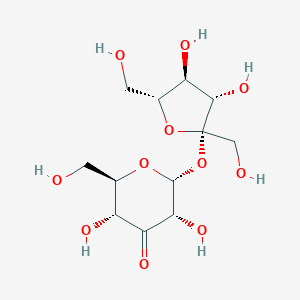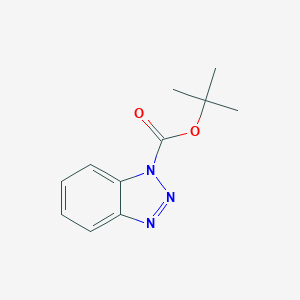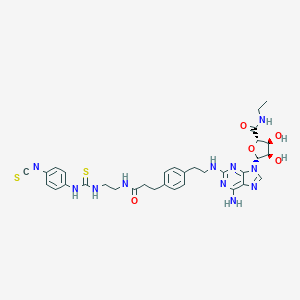
Methylisoindolin-5-carboxylat-Hydrochlorid
Übersicht
Beschreibung
“Methyl isoindoline-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 127168-93-8 . It has a molecular weight of 213.66 and its IUPAC name is methyl 5-isoindolinecarboxylate hydrochloride . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl isoindoline-5-carboxylate hydrochloride” is1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
Methylisoindolin-5-carboxylat-Hydrochlorid: ist eine Verbindung mit potentiellen Anwendungen in der Pharmakologie. Sie kann als Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet werden. Seine Struktur ermöglicht die Einführung zusätzlicher funktioneller Gruppen, die die biologische Aktivität der endgültigen Verbindung modulieren können .
Organische Synthese
In der organischen Synthese dient diese Chemikalie als vielseitiges Zwischenprodukt. Sie kann beim Aufbau komplexer organischer Moleküle verwendet werden, insbesondere solcher, die den Isoindolin-Rest enthalten. Dieser Rest ist ein häufiges Merkmal in vielen Naturprodukten und Pharmazeutika, was This compound zu einem wertvollen Ausgangspunkt für Synthesewege macht .
Materialwissenschaften
Die Anwendungen von This compound in der Materialwissenschaft sind mit seinem potenziellen Einsatz bei der Synthese neuer organischer Materialien verbunden. Seine Molekülstruktur könnte in Polymere oder kleine Moleküle eingebaut werden, die bestimmte elektronische, optische oder mechanische Eigenschaften aufweisen.
Biochemische Forschung
Diese Verbindung könnte auch Anwendungen in der biochemischen Forschung finden, insbesondere in der Untersuchung isoindolin-bezogener biologischer Pfade. Sie könnte verwendet werden, um Sonden oder Inhibitoren zu synthetisieren, die zum Verständnis der Funktion von Enzymen oder Rezeptoren beitragen, die mit Isoindolin-Derivaten interagieren .
Umweltwissenschaften
Schließlich könnte This compound für Anwendungen in der Umweltwissenschaft untersucht werden. Es könnte bei der Untersuchung des Umweltzerfalls von Isoindolin-Verbindungen oder bei der Entwicklung neuer Methoden zum Nachweis solcher Verbindungen in Umweltproben verwendet werden .
Safety and Hazards
“Methyl isoindoline-5-carboxylate hydrochloride” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Methyl isoindoline-5-carboxylate hydrochloride is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The specific targets of methyl isoindoline-5-carboxylate hydrochloride are currently unknown due to the lack of research.
Mode of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Biochemical Pathways
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It has been reported that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.26, suggesting a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution . The water solubility of the compound is reported to be soluble to very soluble, which could impact its bioavailability .
Result of Action
Indole derivatives have been reported to have various biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNRYHJEDJKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600394 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-93-8 | |
| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)











